molecular formula C19H22N2O3S2 B11336090 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11336090
M. Wt: 390.5 g/mol
InChI Key: QFDUVPTWKAYBHH-UHFFFAOYSA-N
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Description

3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a cyclopenta[d]pyrimidine core, a thiolane ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the intermediate with a sulfanylating agent, such as thiol or disulfide compounds, under controlled conditions.

    Formation of the Thiolane Ring: This can be accomplished through a ring-closing reaction, often using a suitable catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: Application in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE: This compound is unique due to its specific structure and functional groups.

    Other Cyclopenta[d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, which may have different properties and applications.

    Thiolane-Containing Compounds: Compounds with thiolane rings that may have similar reactivity but different overall structures and functions.

Uniqueness

The uniqueness of 3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE lies in its combination of a cyclopenta[d]pyrimidine core, a thiolane ring, and a sulfanyl group, which together confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C19H22N2O3S2/c1-13-4-2-5-14(10-13)11-25-18-16-6-3-7-17(16)21(19(22)20-18)15-8-9-26(23,24)12-15/h2,4-5,10,15H,3,6-9,11-12H2,1H3

InChI Key

QFDUVPTWKAYBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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